![molecular formula C23H19ClN4O4 B11418367 N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11418367.png)
N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide
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Overview
Description
N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a methoxyphenyl group, and a pyrido[2,3-d]pyrimidin-1-yl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves multiple steps, typically starting with the preparation of the pyrido[2,3-d]pyrimidin-1-yl core. This can be achieved through a series of condensation reactions involving appropriate precursors. The chlorophenyl and methoxyphenyl groups are then introduced via substitution reactions under controlled conditions. Industrial production methods may involve optimizing these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
Anticancer Properties
Research has shown that compounds similar to N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide exhibit promising anticancer activity. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidine can effectively inhibit the growth of various cancer cell lines. The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation and survival.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB 231). The results indicated that compounds with structural similarities to this compound showed significant IC50 values indicating effective cytotoxicity against cancer cells while sparing normal cells.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of pyrido[2,3-d]pyrimidine derivatives on specific kinases involved in cancer signaling pathways. The results demonstrated that these compounds could effectively reduce kinase activity in vitro.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool for studying molecular mechanisms.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide: This compound features a fluorophenyl group instead of a methoxyphenyl group, which may result in different chemical and biological properties.
N-(3-chlorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide: The presence of a methylphenyl group can also influence the compound’s reactivity and interactions.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.
Biological Activity
N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis, and mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₈H₁₅ClN₄O₃
- Molecular Weight : 364.79 g/mol
Anticonvulsant Activity
Recent studies have indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit anticonvulsant properties. The compound was evaluated in a pentylenetetrazole-induced seizure model in mice, demonstrating promising results as an anticonvulsant agent. The mechanism appears to involve modulation of GABAergic neurotransmission pathways .
Acetylcholinesterase Inhibition
Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase inhibitor. In vitro studies have shown that it exhibits inhibitory effects on acetylcholinesterase (AChE), which is crucial for the management of neurodegenerative diseases such as Alzheimer's .
Antitumor Activity
Research has also highlighted the antitumor potential of pyrido[2,3-d]pyrimidine derivatives. The compound targets various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms. Specifically, it has shown efficacy against breast and lung cancer cell lines .
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- GABA Receptors : Enhances GABAergic transmission.
- Acetylcholinesterase : Inhibits enzyme activity leading to increased acetylcholine levels.
- Cell Cycle Regulators : Induces apoptosis in cancer cells by modulating cyclins and CDKs.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available pyrido[2,3-d]pyrimidine precursors. The synthetic route generally includes:
- Formation of the Pyrido[2,3-d]pyrimidine Core : Utilizing cyclization reactions.
- Substitution Reactions : Introducing the chlorophenyl and methoxyphenyl groups.
- Acetylation : Finalizing the structure with acetamide functionalization.
Table 1: Summary of Biological Activities
Case Study 1: Anticonvulsant Efficacy
In a controlled study using a mouse model for epilepsy, this compound was administered at varying doses. Results indicated a dose-dependent reduction in seizure frequency compared to control groups, suggesting significant anticonvulsant efficacy.
Case Study 2: AChE Inhibition in Alzheimer's Models
A study evaluating the AChE inhibitory potential involved administering the compound to models mimicking Alzheimer's disease pathology. Results showed a marked decrease in AChE activity along with improved cognitive functions in treated animals compared to untreated controls.
Properties
Molecular Formula |
C23H19ClN4O4 |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19ClN4O4/c1-32-18-9-7-15(8-10-18)13-28-22(30)19-6-3-11-25-21(19)27(23(28)31)14-20(29)26-17-5-2-4-16(24)12-17/h2-12H,13-14H2,1H3,(H,26,29) |
InChI Key |
CDODMGCFRGGOOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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